1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine
Description
1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine (CAS: 1199773-17-5) is a heterocyclic compound featuring a piperidine core substituted with a phenylsulfonyl group and a 4-bromopyrazole moiety. The sulfonyl bridge connects the piperidine and phenyl rings, while the bromopyrazole substituent introduces steric bulk and electronic effects.
Properties
IUPAC Name |
1-[4-(4-bromopyrazol-1-yl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c15-12-10-16-18(11-12)13-4-6-14(7-5-13)21(19,20)17-8-2-1-3-9-17/h4-7,10-11H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSHOZSMDJHJEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682102 | |
| Record name | 1-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-17-5 | |
| Record name | 1-[[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the bromopyrazole intermediate. This intermediate is then reacted with a phenylsulfonyl chloride derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrazole group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the phenylsulfonyl group.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including 1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine, exhibit significant anticancer properties. For instance, research has shown that various piperidine derivatives can selectively target cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using MTT assays to measure cytotoxicity .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7h | A549 | 5.2 | Cell cycle arrest in G2/M phase |
| 7k | HCT-116 | 6.8 | Tubulin polymerization inhibition |
| 1-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine | MCF-7 | TBD | TBD |
Anti-inflammatory Properties
Bipyrazole systems, which include the bromopyrazole moiety, have been documented for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, suggesting potential therapeutic use in inflammatory diseases .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Bipyrazole derivatives have been reported to exhibit activity against various bacterial strains, indicating a potential role in developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of several piperidine derivatives, including those containing the bromopyrazole moiety. The results demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways .
Case Study 2: Inflammation Model
In a controlled experiment assessing the anti-inflammatory effects of bipyrazole derivatives, researchers found that compounds similar to this compound significantly reduced inflammation markers in animal models. This suggests potential applications in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenylsulfonyl group enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Piperidine Derivatives with Sulfonyl Substituents
Piperidine-based sulfonamides are a well-studied class of compounds. Key analogues include:
| Compound Name | Substituent on Piperidine | Biological Activity Index (CBCC Data) | Key Features |
|---|---|---|---|
| 1-(Phenylsulfonyl)piperidine | Phenylsulfonyl | 1012 | Simplest analogue; lacks halogens |
| 1-(p-Tolylsulfonyl)piperidine | p-Methylphenylsulfonyl | 1017 | Increased lipophilicity |
| 1-(p-Bromophenylsulfonyl)piperidine | p-Bromophenylsulfonyl | 213 | Bromine enhances electronegativity |
| Target Compound | 4-Bromopyrazol-1-ylphenylsulfonyl | N/A | Bromopyrazole adds π-stacking potential |
Analysis :
- The target compound’s bromopyrazole group distinguishes it from simpler sulfonylpiperidines.
Antitumor Piperidine Derivatives
highlights structurally complex piperidine derivatives, such as 1-(4-(bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)piperidin-4-ol, which exhibit antitumor activity in non-small cell lung cancer models. In contrast, the target compound’s bromopyrazole substituent offers a balance of moderate steric bulk and electronic modulation, which may improve pharmacokinetic properties .
Sulfonyl-Linked Urea/Guaridine Derivatives
Compounds like 1-(4-substitutedbenzoyl)-3-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenylsulfonyl)urea () replace the piperidine core with urea/guaridine moieties. These derivatives are designed as hypoglycemic agents, suggesting that the sulfonyl group plays a role in binding metabolic enzymes. The target compound’s piperidine-pyrazole scaffold may instead favor interactions with neurological or oncological targets .
Histamine H3 Antagonists
Piperidine derivatives in , such as 4-(4-(heterocyclylalkoxy)phenyl)-1-(heterocyclylcarbonyl)piperidines , act as histamine H3 antagonists for Alzheimer’s disease. These compounds prioritize heterocyclic alkoxy and carbonyl groups for receptor binding, whereas the target compound’s bromopyrazole and sulfonyl groups may align with distinct target landscapes (e.g., kinases or proteases) .
Photoredox Catalysis Intermediates
1-(Phenylsulfonyl)piperidine (compound 31 in ) serves as a precursor in photoredox reactions. Its NMR data (e.g., δ 7.77–7.73 ppm for aromatic protons) contrasts with the target compound, where the bromopyrazole substituent would likely deshield adjacent protons, altering spectral profiles. Such electronic effects could influence reactivity in synthetic applications .
Key Structural and Functional Insights
- Steric Considerations : The bromopyrazole group introduces moderate steric hindrance compared to bulkier antitumor derivatives, possibly improving membrane permeability.
- Therapeutic Potential: While simpler sulfonylpiperidines show varied biological activities (e.g., hypoglycemic, antitumor), the target compound’s unique substituents may position it for applications in oncology or neurology, pending further study.
Biological Activity
1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its antiviral, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a piperidine core substituted with a phenylsulfonyl group and a bromopyrazole moiety. The synthesis typically involves multi-step reactions that allow for the incorporation of various functional groups, enhancing its biological profile.
Antiviral Activity
Recent studies have identified compounds similar to this compound as selective inhibitors against viruses like Chikungunya virus (CHIKV). For instance, modifications in the piperazine linkers have shown improved antiviral activity, with selectivity indices indicating promising therapeutic potential. A study reported that certain derivatives exhibited significant inhibition of CHIKV-induced cytopathogenic effects in Vero cells, demonstrating the importance of structural modifications for enhancing antiviral efficacy .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Original Compound | 66.4 | 9.83 |
| Modified Compound A | 18.6 | 1.17 |
| Optimized Compound B | <10 | >61 |
Anticancer Activity
The compound has also shown potential anticancer properties. Research indicates that derivatives of piperidine can induce apoptosis in cancer cell lines. For example, one study demonstrated that a related piperidine derivative exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu | 0.07 | Apoptosis induction |
| MCF-7 | 0.08 | Tumor growth inhibition |
Anti-inflammatory Activity
In addition to antiviral and anticancer activities, compounds in this class have been evaluated for anti-inflammatory effects. A series of pyrazole derivatives showed significant anti-inflammatory activity in vivo, with some exhibiting comparable efficacy to established anti-inflammatory drugs like indomethacin .
Case Studies
- Antiviral Efficacy : A study evaluated various piperazine-based compounds against CHIKV, identifying structural features that enhance antiviral potency. The optimized analogs demonstrated a marked increase in selectivity and reduced cytotoxicity compared to the original compound .
- Cancer Cell Line Studies : In vitro studies on FaDu and MCF-7 cell lines revealed that certain modifications to the piperidine structure significantly increased cytotoxicity and apoptosis rates, suggesting that further exploration of these derivatives could lead to effective cancer therapies .
- Anti-inflammatory Assessment : The anti-inflammatory properties were assessed using carrageenan-induced paw edema models in rats, where specific pyrazole derivatives exhibited potent activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What are the established synthetic routes for 1-(4-(4-Bromopyrazol-1-yl)phenylsulfonyl)piperidine, and what reaction conditions are critical for high yields?
The synthesis of sulfonamide-containing piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, a related compound, 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine , was synthesized by reacting 4-methylpiperidine with 4-bromomethylbenzenesulfonyl chloride under weakly basic conditions (pH 9 maintained by 15% aqueous sodium carbonate) and methanol as a solvent. Vigorous stirring for 1 hour ensured precipitation, followed by recrystallization from methanol to achieve purity . For the target compound, introducing the 4-bromopyrazole moiety may require Suzuki-Miyaura coupling or nucleophilic aromatic substitution, with careful control of temperature and catalyst selection (e.g., Pd catalysts for cross-coupling) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of the pyrazole, sulfonyl, and piperidine groups. For example, in analogous sulfonylpiperidines, the sulfonyl group typically deshields adjacent protons, producing distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns.
- Infrared (IR) Spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm) and pyrazole C-N (~1600 cm) stretches .
Q. What are the common side reactions observed during the synthesis of sulfonamide-linked piperidine derivatives?
Common issues include:
- Hydrolysis of sulfonyl chloride intermediates : Mitigated by using anhydrous solvents and controlled pH.
- Incomplete substitution : Observed in reactions with sterically hindered piperidines, requiring extended reaction times or elevated temperatures .
- Byproduct formation from bromopyrazole decomposition : Addressed via inert atmosphere (e.g., argon) and low-temperature conditions .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for introducing the 4-bromopyrazol-1-yl group?
Density Functional Theory (DFT) calculations can model transition states for coupling reactions. For instance, studies on similar aryl sulfonamides used DFT to predict regioselectivity in Pd-catalyzed cross-couplings, identifying electron-deficient pyrazole rings as favorable coupling partners. Molecular docking may also predict steric clashes between the sulfonylpiperidine backbone and catalysts, guiding ligand design (e.g., bulky phosphine ligands to enhance selectivity) .
Q. How should researchers resolve contradictions in biological activity data for structurally related compounds?
Discrepancies in activity may arise from variations in substituent positioning or sulfonyl group conformation. For example:
- Case Study : A sulfonylpiperidine analog with a 4-fluorophenyl group showed enhanced receptor binding compared to bromophenyl derivatives due to electronegativity differences. Activity assays combined with X-ray crystallography (e.g., PDB deposition codes in ) can clarify structure-activity relationships.
- Data Normalization : Use standardized assays (e.g., IC values under identical pH and temperature) to minimize experimental variability .
Q. What strategies improve the stability of this compound under physiological conditions for in vitro studies?
- pH Buffering : Use ammonium acetate buffer (pH 6.5) to stabilize sulfonamide groups against hydrolysis .
- Lyophilization : For long-term storage, lyophilize the compound in the presence of cryoprotectants (e.g., trehalose) to prevent aggregation .
- Protection of Reactive Sites : Temporarily protect the bromine atom with tert-butyldimethylsilyl (TBS) groups during functionalization steps to avoid unintended nucleophilic displacement .
Q. How can researchers validate the purity of this compound when scaling up synthesis?
- HPLC-MS : Monitor for trace impurities (e.g., dehalogenated byproducts) using reverse-phase C18 columns and gradient elution.
- Elemental Analysis : Confirm bromine content (~15–20% by weight) to detect incomplete substitution .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvent content (<0.5% per ICH guidelines) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
